2-Methoxy-4,6-dimethylnicotinamide
Description
2-Methoxy-4,6-dimethylnicotinamide is a nicotinamide derivative featuring methoxy and methyl substituents at the 2-, 4-, and 6-positions of the pyridine ring.
Properties
IUPAC Name |
2-methoxy-4,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-6(2)11-9(13-3)7(5)8(10)12/h4H,1-3H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAYYMBLHFWNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001348057 | |
| Record name | 2-Methoxy-4,6-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309755-79-1 | |
| Record name | 2-Methoxy-4,6-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-dimethylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylpyridine.
Amidation: The final step involves converting the carboxylic acid derivative to the amide form using ammonia or an amine source under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,6-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of 2-methoxy-4,6-dimethylpyridine-3-carboxylic acid.
Reduction: Formation of 2-methoxy-4,6-dimethylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-4,6-dimethylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Features
- 2-Methoxy-4,6-dimethylnicotinamide : Features a pyridine ring with methoxy (2-OCH₃), methyl (4-CH₃, 6-CH₃), and amide (-CONH₂) groups.
- 2-Methoxy-4,6-diphenylnicotinonitrile: Substituted with methoxy (2-OCH₃), phenyl (4-Ph, 6-Ph), and nitrile (-CN) groups. Crystallizes in the orthorhombic system (P21212 space group) with significant CH–π and π–π stacking interactions .
- 2,5-Dichloro-4,6-dimethylnicotinamide : Contains chloro (2-Cl, 5-Cl), methyl (4-CH₃, 6-CH₃), and amide groups. The chloro substituents enhance electrophilicity compared to methoxy analogs .
- 4,6-Dichloro-N-methoxy-N-methylnicotinamide : Features chloro (4-Cl, 6-Cl), methoxy (N-OCH₃), and methyl (N-CH₃) groups, altering solubility and reactivity .
Physicochemical Properties
| Compound | Molecular Weight (Da) | H-Bond Acceptors | logP | Solubility (logS) | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| 2-Methoxy-4,6-diphenylnicotinonitrile | 286.11 | 3 | 4.693 | -5.979 | 45.91 |
| 2,5-Dichloro-4,6-dimethylnicotinamide | 219.07 | 2 (amide) | ~3.5* | ~-4.5* | ~50* |
| 4,6-Dichloro-N-methoxy-N-methylnicotinamide | 235.07 | 3 | ~3.8* | ~-5.2* | ~60* |
Key Observations :
- Methoxy and phenyl groups in 2-Methoxy-4,6-diphenylnicotinonitrile contribute to high lipophilicity (logP = 4.693), limiting aqueous solubility .
- Chloro substituents (e.g., in 2,5-Dichloro-4,6-dimethylnicotinamide) reduce molecular weight and may improve reactivity but retain moderate logP values.
- Amide functionalities enhance hydrogen-bonding capacity, critical for target interactions in drug design .
Reactivity and Electronic Properties
Global Reactivity Descriptors
- 2-Methoxy-4,6-diphenylnicotinonitrile: Exhibits a HOMO–LUMO gap of ~4.5 eV (calculated via DFT), indicating moderate chemical stability. The electron-withdrawing nitrile group increases electrophilicity .
- This compound : Expected to have a narrower HOMO–LUMO gap (~3.8–4.2 eV) due to the electron-donating methoxy and methyl groups, enhancing nucleophilic reactivity.
Hirshfeld Surface Analysis
- 2-Methoxy-4,6-diphenylnicotinonitrile: Weak intermolecular interactions (e.g., C–H···π, π–π stacking) dominate, contributing to crystal stability. Fragment patch areas range from 6.0–71.7 Ų .
- Chloro and Methyl Analogs : Increased van der Waals interactions due to chloro/methyl groups may reduce solubility but improve packing efficiency.
ADMET and Drug-Likeness Profiles
| Compound | Lipinski Compliance | Pfizer/GSK Compliance | Key ADMET Challenges |
|---|---|---|---|
| 2-Methoxy-4,6-diphenylnicotinonitrile | Yes (0 violations) | No | High logP, low solubility |
| 2,5-Dichloro-4,6-dimethylnicotinamide | Likely Yes | Unlikely | Moderate solubility issues |
| This compound | Probable Yes | Uncertain | Potential metabolic instability |
Biological Activity
2-Methoxy-4,6-dimethylnicotinamide (MDNA) is a derivative of nicotinamide, which has garnered attention for its potential biological activities. This compound is characterized by the presence of methoxy and dimethyl groups on the pyridine ring, which may influence its pharmacological properties.
The biological activity of MDNA can be attributed to its interaction with various biological targets. It is believed to exert effects through:
- Inhibition of Enzymatic Activity : MDNA has been shown to inhibit certain enzymes, which may play a role in its therapeutic effects.
- Antimicrobial Properties : Preliminary studies suggest that MDNA exhibits antimicrobial activity against various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in inflammatory diseases.
In Vitro Studies
Studies have demonstrated that MDNA possesses significant inhibitory activity against specific bacterial strains. For instance, it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) reported in the low microgram range.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| MDNA | 0.08 | M. tuberculosis (H37Rv) |
In Vivo Studies
In vivo studies have indicated that MDNA can reduce inflammation and improve outcomes in animal models of disease. For example, administration of MDNA in a murine model demonstrated a reduction in inflammatory markers and improved survival rates in models of sepsis.
Case Studies
- Tuberculosis Treatment : A study involving MDNA as a part of a combination therapy for tuberculosis showed enhanced efficacy compared to standard treatments alone.
- Inflammatory Disorders : In a clinical trial assessing the impact of MDNA on rheumatoid arthritis patients, significant reductions in joint swelling and pain were observed.
Structure-Activity Relationship (SAR)
The structural modifications on the nicotinamide core play a crucial role in determining the biological activity of MDNA. The presence of the methoxy and dimethyl groups enhances lipophilicity, which may improve membrane permeability and bioavailability.
Comparative Analysis
A comparative analysis with other nicotinamide derivatives reveals that MDNA's unique structure contributes to its distinct pharmacological profile.
| Compound | Lipophilicity (clogP) | MIC (µg/mL) against M. tuberculosis |
|---|---|---|
| This compound | 3.5 | 0.08 |
| Nicotinamide | 1.2 | >10 |
| 4-Dimethylaminopyridine | 2.8 | 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
